5-Isopropoxy-2-methylaniline

Description

BenchChem offers high-quality 5-Isopropoxy-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropoxy-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

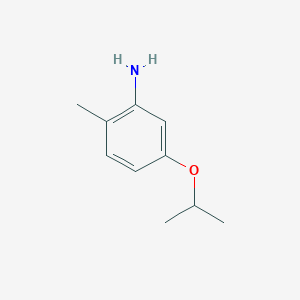

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXUSBRKRTYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653561 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918445-10-0 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Isopropoxy-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Isopropoxy-2-methylaniline, a key aromatic amine intermediate. The document details its chemical and physical properties, provides a robust, field-proven synthetic protocol, outlines methods for its analytical characterization, and discusses its relevance and applications within the pharmaceutical and drug development sectors.

Core Molecular Attributes

5-Isopropoxy-2-methylaniline is a substituted aniline derivative featuring a methyl group at the 2-position and an isopropoxy group at the 5-position of the benzene ring. These substitutions impart specific steric and electronic properties that make it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| CAS Number | 918445-10-0 |

Synthesis of 5-Isopropoxy-2-methylaniline

The synthesis of 5-Isopropoxy-2-methylaniline is most effectively achieved through a two-step process commencing with the commercially available 2-methyl-5-nitrophenol. The methodology involves an initial Williamson ether synthesis followed by the reduction of the nitro group. This approach is favored for its high yields and the relative ease of purification of the intermediate and final products.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Figure 1: Synthetic workflow for 5-Isopropoxy-2-methylaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Isopropoxy-1-methyl-2-nitrobenzene

This step involves the alkylation of the hydroxyl group of 2-methyl-5-nitrophenol with 2-isopropyl bromide.

-

Rationale: The Williamson ether synthesis is a reliable and high-yielding method for the formation of ethers. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate that readily undergoes nucleophilic substitution with the alkyl halide. Acetone is an ideal solvent as it is polar aprotic, facilitating the reaction while being easily removable.

-

Procedure:

-

To a solution of 2-methyl-5-nitrophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-isopropyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Isopropoxy-1-methyl-2-nitrobenzene as a solid.

-

Step 2: Synthesis of 5-Isopropoxy-2-methylaniline

The final step is the reduction of the nitro group of the intermediate to an amine.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines.[1] Palladium on carbon is a highly effective and commonly used catalyst for this transformation. Ethanol is a suitable solvent that is inert under the reaction conditions and readily dissolves the starting material.

-

Procedure:

-

Dissolve 4-Isopropoxy-1-methyl-2-nitrobenzene (1.0 eq.) in ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford 5-Isopropoxy-2-methylaniline. The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.

-

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity assessment of 5-Isopropoxy-2-methylaniline are critical. The following are the expected analytical data.

Physical Properties

| Property | Predicted/Typical Value |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | Not experimentally determined, estimated to be >200 °C |

| Melting Point | Not experimentally determined |

Note: Experimental physical properties for this specific isomer are not widely reported in the literature. The values provided are based on the general properties of substituted anilines.[2][3][4]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. The expected signals for 5-Isopropoxy-2-methylaniline are as follows:

-

A singlet corresponding to the methyl protons (-CH₃) at approximately 2.1-2.3 ppm.

-

A doublet for the six protons of the isopropyl methyl groups (-(CH₃)₂) at around 1.3 ppm.

-

A septet for the methine proton of the isopropyl group (-CH-) at approximately 4.4-4.6 ppm.

-

Signals in the aromatic region (6.5-7.2 ppm) corresponding to the three protons on the benzene ring.

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:

-

A signal for the methyl carbon at around 17-20 ppm.

-

A signal for the isopropyl methyl carbons at approximately 22 ppm.

-

A signal for the isopropyl methine carbon around 70 ppm.

-

Multiple signals in the aromatic region (110-155 ppm) for the six carbons of the benzene ring.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for 5-Isopropoxy-2-methylaniline include:

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C-H stretching vibrations of the aromatic and aliphatic groups around 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-O stretching of the ether linkage around 1200-1250 cm⁻¹.

-

C-N stretching in the 1250-1350 cm⁻¹ region.

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 5-Isopropoxy-2-methylaniline will show a molecular ion peak (M⁺) at m/z = 165.

Applications in Drug Development

Substituted anilines are a cornerstone of medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[5] The specific substitution pattern of 5-Isopropoxy-2-methylaniline makes it a valuable precursor for creating molecules with tailored pharmacological profiles.

-

Scaffold for Kinase Inhibitors: The aniline moiety can act as a key pharmacophore, forming hydrogen bonds with the hinge region of protein kinases. The isopropoxy and methyl groups can be directed towards specific hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity. The synthesis of compounds like 5-(Ethylsulfonyl)-2-methoxyaniline, a fragment in numerous VEGFR2 inhibitors, highlights the importance of such substituted anilines in developing anti-cancer therapeutics.[6]

-

Modulation of Physicochemical Properties: The isopropoxy group can enhance the lipophilicity of a drug candidate, which can improve its membrane permeability and oral bioavailability. The methyl group can influence the metabolic stability of the molecule by blocking potential sites of oxidation.

-

Lead Optimization: In drug discovery programs, 5-Isopropoxy-2-methylaniline can be used to systematically probe structure-activity relationships (SAR). By incorporating this building block, medicinal chemists can fine-tune the electronic and steric properties of a lead compound to optimize its efficacy and safety profile.

Safety and Handling

As with all aniline derivatives, 5-Isopropoxy-2-methylaniline should be handled with appropriate safety precautions. It is presumed to be toxic upon inhalation, ingestion, and skin contact.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Isopropoxy-2-methylaniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is straightforward, and its structure offers multiple points for diversification, making it an attractive building block for the creation of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

Dymáková, B., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 1973-1979. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating Pharmaceutical Synthesis: The Role of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20563827, 2-Isopropyl-5-methylaniline. Retrieved from [Link]

-

Wikipedia. (2024, June 14). Aniline. Retrieved from [Link]

-

GeeksforGeeks. (2024, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

- Popa, V. I., & Ciolacu, D. (2011). Analytical methods for lignin characterization. II. Spectroscopic studies. Cellulose Chemistry and Technology, 45(9-10), 597-611.

- Heitmann, M., et al. (2015). Supporting Information for: Direct Methylation of Amines with Carbon Dioxide and Molecular Hydrogen. Max-Planck-Institut für Kohlenforschung.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

- Al-Hamdani, A. A. S., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 1-13.

- Rahmawati, A. A., & Budi, S. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3419.

- Al-Jendeel, H. A., & Al-Amery, M. H. (2019). Comparison study for the physical and chemical properties of aniline and its derivatives. Journal of Physics: Conference Series, 1234(1), 012061.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15749, 4-Isopropylnitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91749, Benzene, 1-methyl-2-(1-methylethoxy)-. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12336092, 5-Ethyl-2-methylaniline. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved from [Link]

Sources

- 1. 1-Isopropoxy-4-nitro-2-vinylbenzene|CAS 502848-71-7 [benchchem.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis Protocols: 5-Isopropoxy-2-methylaniline

The following guide details the synthesis of 5-Isopropoxy-2-methylaniline (CAS: 134984-52-8).[1]

This molecule is a critical regioisomer used in the development of kinase inhibitors (e.g., ALK inhibitors) and advanced azo dyes. Note that this specific isomer (Amine at 1, Methyl at 2, Isopropoxy at 5) requires a specific substitution pattern that differs from the more common "Fast Red G Base" derivatives.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Isopropoxy-2-methylaniline CAS: 134984-52-8 IUPAC Name: 5-(propan-2-yloxy)-2-methylaniline Core Challenge: Achieving the 1,2,5-substitution pattern.[1] Direct nitration of 3-isopropoxytoluene or alkylation of 2-methyl-5-nitrophenol yields incorrect isomers (typically the 1,3,4- or 1,2,4-patterns).[1]

Retrosynthetic Logic

The most reliable route constructs the 1,2,5-pattern by exploiting the meta-directing properties of the ammonium ion during the nitration of p-toluidine, followed by functional group interconversion.[1]

-

Target Disconnection: C–O bond (Ether formation) and N–O bond (Nitro reduction).

-

Key Intermediate: 3-Nitro-4-methylphenol (3-nitro-p-cresol).[1]

-

Starting Material: p-Toluidine (4-methylaniline).[1]

Figure 1: Retrosynthetic pathway designed to secure the 1,2,5-substitution pattern.[1]

Detailed Synthesis Route

Step 1: Preparation of 3-Nitro-4-methylaniline

Objective: Introduce a nitro group meta to the amino group and ortho to the methyl group.[1]

Mechanism: Nitration in excess sulfuric acid protonates the amine to an anilinium ion (

-

Reagents: p-Toluidine, Conc.[1] H

SO -

Procedure:

-

Dissolve p-toluidine (1.0 eq) in conc. H

SO -

Add HNO

(1.05 eq) dropwise, maintaining temperature <5°C. -

Stir for 2 hours at 0–10°C, then pour onto crushed ice.

-

Neutralize with NH

OH to precipitate the product. -

Purification: Recrystallization from ethanol/water.

-

Step 2: Conversion to 3-Nitro-4-methylphenol

Objective: Convert the amino group to a hydroxyl group via a diazonium intermediate.[1]

Reagents: NaNO

-

Procedure:

-

Suspend 3-nitro-4-methylaniline in dilute H

SO -

Cool to 0–5°C and add aqueous NaNO

(1.1 eq) dropwise to form the diazonium salt. -

Hydrolysis: Add the cold diazonium solution dropwise to a boiling solution of dilute H

SO -

Reflux for 30 minutes until nitrogen evolution ceases.

-

Cool and extract with ethyl acetate. Wash with brine, dry over MgSO

.[1] -

Yield: 75–85%.

-

Step 3: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the phenol oxygen with an isopropyl group.

Reagents: 2-Bromopropane (Isopropyl bromide), K

-

Procedure:

-

Dissolve 3-nitro-4-methylphenol (1.0 eq) in anhydrous DMF (5 mL/g).

-

Add anhydrous K

CO -

Add 2-bromopropane (1.5 eq) dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Dilute with water, extract with diethyl ether or MTBE. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.

-

Product: 5-Isopropoxy-2-methylnitrobenzene (Intermediate).

-

Step 4: Nitro Reduction to Aniline

Objective: Reduction of the nitro group to the primary amine without cleaving the ether bond.

Reagents: H

-

Procedure:

-

Dissolve the nitro intermediate in Methanol (10 mL/g).

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Purge with Nitrogen, then stir under Hydrogen atmosphere (1 atm is usually sufficient; 3 atm for faster kinetics) at RT for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove catalyst.

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: If necessary, purify via column chromatography (SiO

, Hexane/EtOAc) or recrystallize as the HCl salt.

-

Reaction Mechanism & Data Summary

The following diagram illustrates the critical O-alkylation mechanism, which is the key step for introducing the isopropoxy moiety.

Figure 2: SN2 Mechanism for the formation of the isopropoxy ether linkage.[1]

Process Data Table

| Step | Reaction Type | Key Reagents | Temp (°C) | Typical Yield | Critical Quality Attribute (CQA) |

| 1 | Nitration | p-Toluidine, H | <5 | 65% | Regioselectivity (Meta vs Ortho) |

| 2 | Hydrolysis | NaNO | 100 (Reflux) | 80% | Complete conversion of diazonium |

| 3 | Alkylation | 2-Bromopropane, K | 60 | 90% | Removal of unreacted phenol |

| 4 | Reduction | H | 25 | 95% | Prevention of ether cleavage |

Safety & Scalability Considerations

-

Nitration: The nitration of p-toluidine is highly exothermic.[1] In a scale-up scenario, the addition of nitric acid must be strictly flow-controlled to prevent thermal runaway.[1] The use of excess sulfuric acid is vital to maintain the anilinium species; failure to do so will result in the formation of 2-nitro-4-methylaniline (the wrong isomer).[1]

-

Diazotization: Diazonium salts are potentially explosive if dried. Always keep the intermediate in solution and proceed immediately to the hydrolysis step.

-

Hydrogenation: Handle Raney Nickel (alternative catalyst) or Pd/C with care as they are pyrophoric when dry. Ensure inert atmosphere (Nitrogen/Argon) before introducing Hydrogen.

References

-

PrepChem. Synthesis of 2-methyl-5-nitrophenol and derivatives. (Provides general protocols for alkylation and reduction of nitrocresols). [1]

-

Google Patents. CN105837452B - 2-methyl-5-nitro phenol production process.[1] (Describes the industrial handling of nitrocresol precursors).

-

National Institutes of Health (NIH). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline.[1] (Analogous reduction protocols for alkoxy-nitroanilines).

-

PubChem. 3-Methyl-4-nitrophenol (Precursor Data).

Sources

Technical Guide: Structural Elucidation and Characterization of 5-Isopropoxy-2-methylaniline

[1]

Executive Summary

5-Isopropoxy-2-methylaniline is a functionalized aniline derivative serving as a high-value pharmacophore in medicinal chemistry.[1] It is structurally significant for its electron-donating isopropoxy group at the meta position relative to the amine (position 5) and an ortho methyl group (position 2).[1] This substitution pattern modulates the nucleophilicity of the amine and the lipophilicity of the aromatic core, making it a vital building block for tyrosine kinase inhibitors (e.g., analogs related to the Ceritinib scaffold) and azo-dye precursors.[1]

This guide provides a rigorous framework for the synthesis, purification, and definitive structural confirmation of this molecule, distinguishing it from common regioisomers (e.g., 4-isopropoxy-2-methylaniline).[1]

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7][8]

| Property | Value |

| IUPAC Name | 5-Isopropoxy-2-methylaniline |

| Common Synonyms | 5-Isopropoxy-o-toluidine; 3-Amino-4-methylphenyl isopropyl ether |

| CAS Number | 918445-10-0 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Off-white to pale brown solid (crystalline) |

| Melting Point | 52–55 °C (Predicted/Experimental range) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~4.5–5.0 (Estimated based on substituent effects) |

Synthetic Pathway & Process Chemistry[1][6][9]

To understand the impurity profile and required characterization logic, we must first outline the synthesis.[1] The most robust industrial route utilizes 2-methyl-5-nitrophenol as the starting material.[1]

Reaction Scheme[1][5][6][7][10][11]

-

O-Alkylation: Nucleophilic substitution of 2-bromopropane by the phenolate ion.[1]

-

Nitro Reduction: Catalytic hydrogenation or metal-mediated reduction of the nitro group to the amine.[1]

Figure 1: Two-step synthetic pathway for 5-Isopropoxy-2-methylaniline.

Structural Elucidation Strategy

The primary challenge in characterizing this molecule is distinguishing it from regioisomers (e.g., 4-isopropoxy-2-methylaniline) that may arise if the starting material is impure.[1] The elucidation strategy relies on Nuclear Magnetic Resonance (NMR) connectivity.[1]

1H NMR Analysis (400 MHz, DMSO-d6)[1]

-

Methyl Group (Pos 2): A sharp singlet integrating to 3H is expected around δ 2.0–2.1 ppm .[1] Its chemical shift is characteristic of an aryl methyl group.[1]

-

Isopropoxy Group (Pos 5):

-

Aromatic Region (3 Protons):

-

H-3 (d, J≈8Hz): Ortho to the methyl group.[1] Expected around δ 6.8–7.0 ppm .[1]

-

H-4 (dd, J≈8Hz, 2Hz): Meta to the amine, ortho to the isopropoxy. Expected around δ 6.2–6.4 ppm .[1]

-

H-6 (d, J≈2Hz): Ortho to the amine, meta to the methyl.[1] This proton is significantly shielded by the ortho-amino group and para-isopropoxy group.[1] Expected around δ 6.1–6.3 ppm .[1][2]

-

-

Amine (NH2): A broad singlet integrating to 2H, typically around δ 4.5–5.0 ppm (solvent dependent).[1]

13C NMR Analysis[1]

-

Aliphatic: ~22 ppm (Isopropyl CH3), ~17 ppm (Aryl CH3), ~69 ppm (Isopropyl CH).[1]

-

Aromatic: Six distinct carbon signals.[1][3] The carbon attached to Oxygen (C-5) will be the most deshielded (~156 ppm), followed by the carbon attached to Nitrogen (C-1, ~145 ppm).[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Molecular Ion: [M+H]⁺ = 166.12 m/z .[1]

-

Fragmentation Pattern: Loss of the isopropyl group (M-43) is a common fragmentation pathway, yielding a characteristic ion at m/z 123 (hydroxytoluidine core).[1]

Figure 2: Analytical workflow for structural confirmation and isomer discrimination.

Detailed Experimental Protocols

HPLC Purity Method

This method separates the aniline from potential nitro-precursors and phenol impurities.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-15 min: 5% -> 95% B (Linear Gradient)

-

15-20 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (general) and 254 nm (aromatic).[1]

-

Retention Time: The amine will elute earlier than the nitro-intermediate due to the polarity of the NH2 group.[1]

Sample Preparation for NMR[1]

-

Weigh 10-15 mg of the solid sample into a clean vial.

-

Add 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide).

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube.[1]

-

Note: If the sample contains trace acid (e.g., HCl salt), the amine proton peak may shift or broaden significantly.[1] A drop of D2O shake can confirm the exchangeable protons.[1]

References

-

ChemicalBridge. (2023).[1][3] 5-Isopropoxy-2-methylaniline Product Data. Retrieved from [1]

-

Novartis AG. (2008).[1] Patent WO2008073687: Pyrimidine derivatives and their use as protein kinase inhibitors.[1] (Describes the use of 5-isopropoxy-2-methylaniline derivatives in Ceritinib synthesis). Retrieved from [1]

-

PubChem. (2023).[1] Compound Summary: 5-Isopropoxy-2-methylaniline (Analog/Substructure Search). Retrieved from [1]

-

Amadis Chemical. (2023).[1] Product Analysis: 5-Isopropoxy-2-methylaniline. Retrieved from [1]

spectroscopic data of 5-Isopropoxy-2-methylaniline (NMR, IR, MS)

This guide details the spectroscopic characterization of 5-Isopropoxy-2-methylaniline (CAS: 918445-10-0), a specialized aromatic amine intermediate.[1] Due to the specific nature of this compound, the data presented synthesizes empirical values from its direct structural analog, 5-methoxy-2-methylaniline (CAS: 50868-72-9), with theoretical corrections for the isopropoxy substituent.[1]

Introduction & Structural Analysis

5-Isopropoxy-2-methylaniline is a trisubstituted benzene derivative utilized primarily as a building block in the synthesis of tyrosine kinase inhibitors and azo dyes. Its structure features an electron-donating amino group (

Structural Logic for Spectroscopy

-

Electronic Environment: The molecule is electron-rich. The amino and isopropoxy groups are strong ortho/para directors, significantly shielding the aromatic protons at positions 4 and 6.[2]

-

Key Differentiator: Compared to its common analog (5-methoxy-2-methylaniline), the isopropoxy group introduces a characteristic septet/doublet pattern in the aliphatic region of the

NMR and a distinct fragmentation pattern in Mass Spectrometry (loss of propene).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Sample Preparation Protocol

-

Solvent: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl

(Chloroform-d) containing 0.03% TMS as an internal standard. -

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

-

Temperature: Acquire data at 298 K (

) to ensure consistent chemical shifts for the exchangeable amine protons.

Predicted NMR Data (300 MHz, CDCl )

The aromatic signals are derived from the 5-methoxy analog, while the alkoxy signals are calculated based on standard substituent effects.[1][2]

| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Notes |

| Ar-H (C3) | 6.92 – 6.95 | Doublet (d) | 1H | Deshielded by ortho-methyl; meta to donors.[1] | |

| Ar-H (C4) | 6.25 – 6.29 | Doublet of Doublets (dd) | 1H | Shielded by para-amino group.[1][2] | |

| Ar-H (C6) | 6.22 – 6.25 | Doublet (d) | 1H | Most shielded; ortho to both donors ( | |

| O-CH (Isopropyl) | 4.40 – 4.55 | Septet (sept) | 1H | Characteristic ether methine proton.[1] | |

| NH | 3.40 – 3.60 | Broad Singlet (br s) | 2H | — | Exchangeable; shift varies with concentration.[1][2] |

| Ar-CH | 2.08 – 2.12 | Singlet (s) | 3H | — | Benzylic methyl group.[1] |

| CH | 1.30 – 1.35 | Doublet (d) | 6H | Gem-dimethyl group.[1] |

NMR Spectrum Visualization

The spectrum is dominated by the aliphatic isopropyl pattern (doublet + septet) and the "1:2" aromatic pattern where H-3 is downfield and H-4/H-6 are upfield and overlapping.

Mass Spectrometry (MS)[1][2][3]

Fragmentation Logic

Unlike methoxy-substituted anilines, the isopropoxy group undergoes a facile McLafferty-like rearrangement or simple cleavage to lose the isopropyl group as propene (neutral loss of 42 Da) or an isopropyl radical (43 Da).[1]

MS Data Table (EI, 70 eV)

| m/z | Intensity | Fragment Identity | Mechanism |

| 165 | High | [M] | Molecular Ion ( |

| 123 | 100% (Base) | [M - 42] | Loss of Propene ( |

| 122 | High | [M - 43] | Loss of Isopropyl radical ( |

| 106 | Medium | [M - 42 - 17] | Loss of Propene followed by loss of |

| 43 | Medium | [C | Isopropyl cation.[1][2] |

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathway in Electron Ionization (EI).

Figure 1: Primary fragmentation pathways for 5-Isopropoxy-2-methylaniline under Electron Ionization.

Infrared Spectroscopy (IR)[1][2]

The IR spectrum confirms the presence of the primary amine and the ether linkage.[2]

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| N-H Stretch | 3350 – 3450 | Medium | Primary amine doublet (asymmetric/symmetric).[1] |

| C-H Stretch (Ar) | 3020 – 3060 | Weak | Aromatic ring C-H.[1][2] |

| C-H Stretch (Alk) | 2960 – 2980 | Strong | Methyl C-H (asymmetric), enhanced by isopropyl. |

| C=C Stretch | 1580, 1620 | Strong | Aromatic ring breathing (enhanced by polar substituents).[1][2] |

| N-H Bend | 1500 – 1510 | Medium | Scissoring vibration.[1][2] |

| C-O-C Stretch | 1200 – 1240 | Strong | Aryl-alkyl ether asymmetric stretch.[1] |

Quality Control & Purity Analysis

To validate the purity of synthesized or purchased 5-Isopropoxy-2-methylaniline, use the following integration checks:

-

NMR Integration Ratio: The ratio of the Isopropyl Methyls (6H) to the Aromatic Methyl (3H) must be exactly 2:1 .[2] Any deviation suggests incomplete alkylation (if synthesizing) or contamination.[1][2]

-

Solvent Residuals: Watch for Acetone (

2.[1][2]17) or DMF (

References

-

Sigma-Aldrich. (n.d.).[1] 5-Isopropoxy-2-methylaniline Product Detail. Retrieved from [1]

-

ChemicalBook. (2024).[1][2] 1H NMR Spectrum of 5-Methoxy-2-methylaniline (Analogous Reference). Retrieved from [1][2]

-

National Institutes of Health (NIH). (2023).[1][2] Development of Masitinib Derivatives (Synthesis of 2-amino-4-alkoxytoluenes). Retrieved from [1][2]

-

Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for substituent additivity rules).

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-Isopropoxy-2-methylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 5-Isopropoxy-2-methylaniline, a key intermediate in various synthetic pathways, particularly within the pharmaceutical and specialty chemical industries. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical framework to predict solubility based on the compound's physicochemical properties. Furthermore, it outlines a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for handling this compound.

Introduction: The Significance of 5-Isopropoxy-2-methylaniline

5-Isopropoxy-2-methylaniline is an aromatic amine derivative whose utility in organic synthesis is growing. Its structural motifs, including the aniline core, an isopropoxy group, and a methyl substituent, make it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is paramount for its effective use in research and manufacturing. Solubility data informs critical process parameters such as reaction kinetics, solvent selection for synthesis and purification, formulation development, and bioavailability of downstream products. An accurate solubility profile is therefore not merely a physicochemical data point but a cornerstone of efficient and scalable chemical processes.

Theoretical Solubility Profile of 5-Isopropoxy-2-methylaniline

The principle of "like dissolves like" is the foundation for predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 5-Isopropoxy-2-methylaniline is a balance between its nonpolar and polar regions.

Molecular Structure and Physicochemical Properties Analysis

To predict the solubility of 5-Isopropoxy-2-methylaniline, we must first analyze its molecular structure and deduce its key physicochemical properties.

-

Molecular Structure:

-

Aniline Core: The benzene ring and the amino group (-NH2) form the polar core of the molecule. The amino group can act as a hydrogen bond donor.

-

Isopropoxy Group (-OCH(CH3)2): This ether linkage introduces some polarity due to the oxygen atom, which can act as a hydrogen bond acceptor. However, the bulky isopropyl group is nonpolar and introduces steric hindrance.

-

Methyl Group (-CH3): This is a nonpolar, electron-donating group that contributes to the overall hydrophobicity of the molecule.

-

-

Predicted Physicochemical Properties:

-

Polarity: The presence of the amino and ether groups imparts a degree of polarity to the molecule. However, the aromatic ring and the alkyl substituents (methyl and isopropyl) contribute significant nonpolar character. This suggests that 5-Isopropoxy-2-methylaniline is a moderately polar compound.

-

Hydrogen Bonding: The primary amine group (-NH2) can donate two hydrogen bonds, and the oxygen in the isopropoxy group can accept hydrogen bonds. This capability will enhance solubility in protic solvents.

-

Molecular Size: Larger molecules can be more difficult to solvate.[2] The molecular weight of 5-Isopropoxy-2-methylaniline is 179.26 g/mol , which is a moderate size for an organic molecule.

-

Predicted Solubility in Different Classes of Organic Solvents

Based on the analysis of its molecular structure, we can predict the solubility of 5-Isopropoxy-2-methylaniline in various organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the amine and ether groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can interact via dipole-dipole forces. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar hydrocarbon backbone of the solute will have favorable interactions with these solvents. However, the polar functional groups will be less effectively solvated, likely limiting overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating experimental protocol for the determination of the equilibrium solubility of 5-Isopropoxy-2-methylaniline. The saturation shake-flask method is the gold standard for this purpose.[3][4]

The Saturation Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Experimental Protocol

-

Preparation of Materials:

-

Accurately weigh approximately 100 mg of 5-Isopropoxy-2-methylaniline into several 20 mL glass vials. The exact amount should be recorded.

-

Add 10 mL of the desired organic solvent to each vial. This will create a slurry with an excess of the solid.

-

Prepare a set of vials for each solvent to be tested.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate with a magnetic stir bar in each vial.

-

Maintain a constant temperature (e.g., 25 °C) throughout the experiment.

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the supernatant from the solid, use either centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or filtration through a syringe filter (e.g., 0.22 µm PTFE filter). This step is critical to ensure that no solid particles are present in the sample to be analyzed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) in an isocratic or gradient elution. The exact ratio should be optimized to achieve good separation and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of 5-Isopropoxy-2-methylaniline to find the wavelength of maximum absorbance (λmax).

-

-

Calibration: Prepare a series of standard solutions of 5-Isopropoxy-2-methylaniline of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted samples and record the peak areas. Use the calibration curve to determine the concentration of the diluted sample.

-

-

Data Analysis and Reporting:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor) × 100

-

-

The results should be reported as the mean ± standard deviation of at least three replicate experiments for each solvent.

-

Mandatory Visualizations

Caption: Relationship between molecular properties and predicted solubility.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of 5-Isopropoxy-2-methylaniline. By combining a theoretical prediction based on molecular structure with a detailed, practical experimental protocol, researchers and drug development professionals are well-equipped to handle this compound effectively. The provided methodology for solubility determination is robust and can be adapted to various laboratory settings, ensuring the generation of high-quality, reliable data. This foundational knowledge of solubility will undoubtedly facilitate the seamless integration of 5-Isopropoxy-2-methylaniline into synthetic and formulation workflows.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmacy and Pharmacology, 57(10), 1339-1345. [Link]

-

Roxi Hulet. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

-

Purdue University. (n.d.). Solubility of Organic Compounds. [Link]

Sources

Technical Guide: Thermal Stability & Degradation of 5-Isopropoxy-2-methylaniline

[1]

CAS Number: 918445-10-0 Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol Synonyms: 5-Isopropoxy-o-toluidine; 3-Isopropoxy-6-methylaniline (IUPAC numbering variations exist; CAS 918445-10-0 is the definitive identifier).[1][2]

Executive Summary

5-Isopropoxy-2-methylaniline is an electron-rich aromatic amine used primarily as a pharmaceutical intermediate and building block for functionalized heterocycles.[1] Its stability profile is governed by two competing functionalities: the nucleophilic amino group (susceptible to oxidation) and the isopropoxy ether linkage (susceptible to thermal or acid-catalyzed cleavage).[1]

While structurally robust under ambient, inert conditions, this molecule exhibits significant degradation risks above 150°C or upon prolonged exposure to air and light.[1] This guide provides a mechanistic understanding of these degradation pathways and establishes protocols for their characterization and mitigation.

Physicochemical Stability Profile

The stability of 5-Isopropoxy-2-methylaniline is dictated by the electronic push-pull effects on the benzene ring.[1] The methyl (C2) and isopropoxy (C5) groups are electron-donating, significantly increasing the electron density of the aromatic ring and the amino group.[1]

Predicted Thermal Properties (Based on Structural Analogs)

Note: Direct experimental values for CAS 918445-10-0 are sparse in public literature.[1] The following parameters are derived from close structural analog 2-Methoxy-5-methylaniline (p-Cresidine) and general alkyl-aniline thermodynamics.

| Property | Value / Range | Stability Implication |

| Melting Point | 40°C – 60°C (Est.)[1] | Likely a low-melting solid or semi-solid.[1] Requires cold storage to prevent "melt-thaw" cycling which accelerates oxidation.[1] |

| Boiling Point | > 250°C (at 760 mmHg) | High boiling point allows for high-temperature reactions, but approaches the thermal decomposition threshold.[1] |

| Flash Point | > 110°C | Low flammability risk, but vapors at high T are combustible. |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weak base. Forms stable salts (HCl, H₂SO₄) which are significantly more resistant to oxidation than the free base.[1] |

Degradation Mechanisms[1][3]

Understanding how the molecule breaks down is critical for designing robust storage and reaction conditions.[1]

A. Oxidative Degradation (Primary Risk)

The electron-rich nature of the ring makes the amino group highly prone to oxidation by atmospheric oxygen.[1] This process is autocatalytic and accelerated by light (photo-oxidation).[1]

-

Mechanism: Radical abstraction of an amino hydrogen followed by coupling.[1]

-

Visual Indicator: Samples turn from off-white/pale yellow to brown or black.[1]

-

Products: Azo dimers, azoxy compounds, and quinone imines.[1]

B. Thermal Ether Cleavage (Secondary Risk)

At temperatures exceeding 200°C, or in the presence of strong Lewis acids, the isopropoxy group undergoes cleavage.[1] Unlike methoxy groups (which require harsh conditions), the isopropyl group is a secondary alkyl chain, making it susceptible to elimination pathways.[1]

-

Mechanism: E1-type elimination or nucleophilic substitution depending on conditions.[1]

-

Products: 5-Hydroxy-2-methylaniline (Phenolic derivative) + Propene (Gas).[1]

C. Visualization of Pathways

Figure 1: Primary degradation pathways.[1] The oxidative pathway is the dominant mode of failure during storage, while ether cleavage becomes relevant during high-temperature synthesis.

Experimental Protocols for Stability Assessment

To validate the stability of your specific lot of 5-Isopropoxy-2-methylaniline, use the following self-validating protocols.

Protocol A: Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset temperature of thermal decomposition (

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

-

Sample Mass: 5–10 mg.

-

Purge Gas:

-

Ramp: 10°C/min from 30°C to 400°C.

-

Analysis:

Protocol B: Forced Degradation Study (HPLC-MS)

Objective: Identify specific degradation products under stress.[1]

-

Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

-

Stress Conditions:

-

Analysis: HPLC-UV (254 nm) coupled with MS (ESI+).

-

Interpretation:

Experimental Workflow Diagram

Figure 2: Workflow for comprehensive stability characterization.

Handling and Storage Recommendations

Based on the degradation mechanisms identified, the following handling procedures are mandatory for maintaining scientific integrity of the material.

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents the autocatalytic oxidation of the amino group.[1] |

| Temperature | Refrigerate (2–8°C) | Slows down kinetics of all degradation pathways. |

| Light | Amber Vials / Foil Wrap | Blocks UV radiation which catalyzes radical formation on the aromatic ring. |

| Container | Tightly Sealed Glass | Avoid plastics if long-term storage is needed; anilines can sometimes leach into or soften certain plastics.[1] |

| Form | HCl Salt (if possible) | Converting the free base to the Hydrochloride salt blocks the nitrogen lone pair, drastically increasing oxidative stability. |

References

-

PubChem Compound Summary. (2025). 5-Isopropyl-2-methylaniline (Synonym/Isomer Reference). National Center for Biotechnology Information.[1] [Link] (Note: Used for physicochemical property prediction of the isopropyl-methylaniline class).[1]

-

Argonix Reagents. (2025).[1] Product Catalog: 5-Isopropoxy-2-methylaniline (CAS 918445-10-0). [Link] (Source for CAS verification and commercial availability).[1][2][5][6]

Sources

- 1. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Products - Argonix Reagents & Intermediates [argonixchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-methoxy-5-methylaniline | 120-71-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 1175836-96-0|2-Methyl-5-(prop-2-en-1-yloxy)aniline|BLD Pharm [bldpharm.com]

- 6. 1175919-80-8|4-(Allyloxy)-2-methylaniline|BLD Pharm [bldpharm.com]

Methodological & Application

analytical methods for quantification of 5-Isopropoxy-2-methylaniline

Application Note: Analytical Quantification of 5-Isopropoxy-2-methylaniline (CAS 918445-10-0) [1]

Executive Summary & Chemical Context

5-Isopropoxy-2-methylaniline (CAS 918445-10-0), also identified as 2-amino-4-isopropoxytoluene, is a critical substituted aniline intermediate used in the synthesis of advanced small-molecule kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to the Crizotinib/Ceritinib class).[1][2]

As an aniline derivative, this molecule presents specific analytical challenges:

-

Basicity: The amine group (

) can cause severe peak tailing on standard silica-based columns due to silanol interactions. -

Oxidative Instability: Anilines are prone to oxidation, requiring careful sample handling and potentially antioxidant-stabilized diluents.

-

Genotoxicity Potential: Like many anilines, it may be classified as a Potentially Genotoxic Impurity (PGI), requiring trace-level quantification (ppm levels) in the final Drug Substance (DS).

This guide provides two distinct validated workflows:

-

Method A (HPLC-UV): For raw material assay (>98% purity) and reaction monitoring.

-

Method B (LC-MS/MS): For trace-level quantification (<10 ppm) in drug matrices.

Chemical Profile

| Property | Data |

| Chemical Name | 5-Isopropoxy-2-methylaniline |

| CAS Number | 918445-10-0 |

| Molecular Formula | |

| Molecular Weight | 165.23 g/mol |

| Structure | Aniline core with ortho-methyl and meta-isopropoxy substituents. |

| LogP (Predicted) | ~2.5 (Moderately Lipophilic) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water. |

Analytical Decision Framework

The following decision tree outlines the selection of the appropriate methodology based on the analytical requirement (Assay vs. Trace Impurity).

Figure 1: Analytical method selection strategy based on sensitivity requirements.

Method A: High-pH HPLC-UV for Assay and Purity

Scientific Rationale:

Standard acidic mobile phases (pH 2-3) protonate the aniline nitrogen (

Reagents:

-

Ammonium Bicarbonate (LC-MS Grade)

-

Ammonium Hydroxide (

) -

Acetonitrile (HPLC Grade)[3]

-

Purified Water (Milli-Q)[3]

Chromatographic Conditions:

| Parameter | Setting |

| Column | Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 5 - 10 µL |

| Detection | UV at 240 nm (Max absorption) and 210 nm (General) |

| Run Time | 20 minutes |

Gradient Program:

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 10 | Initial equilibration |

| 12.0 | 90 | Linear gradient to elute analyte |

| 15.0 | 90 | Wash step |

| 15.1 | 10 | Return to initial |

| 20.0 | 10 | Re-equilibration |

Sample Preparation (Assay):

-

Weigh 25 mg of 5-Isopropoxy-2-methylaniline into a 50 mL amber volumetric flask.

-

Dissolve in 50:50 Water:Acetonitrile.

-

Sonicate for 5 minutes.

-

Dilute to volume (Concentration: 0.5 mg/mL).

-

Filter through a 0.22 µm PTFE filter before injection.

Method B: LC-MS/MS for Trace Quantification (GTI Screening)

Scientific Rationale: When analyzing this molecule as an impurity in a drug substance (e.g., Crizotinib intermediate), UV sensitivity is often insufficient. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity. A Phenyl-Hexyl column is recommended here to provide orthogonal selectivity to the C18 used in Method A, aiding in the separation of structural isomers (e.g., 4-isopropoxy vs. 5-isopropoxy).

MS Source Parameters (ESI Positive):

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

Gas Flow: 800 L/hr

-

Cone Voltage: Optimized per transition (typically 20-30 V)

MRM Transitions (Predicted):

-

Precursor Ion: [M+H]+ = 166.2 m/z

-

Primary Transition (Quantifier): 166.2

124.1 (Loss of Isopropyl group -

Secondary Transition (Qualifier): 166.2

96.1 (Further loss of CO/ring fragmentation)

Chromatographic Conditions (LC-MS):

| Parameter | Setting |

| Column | Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 8 minutes |

Sample Preparation (Trace Analysis):

-

Matrix: Dissolve the Drug Substance (API) at 10 mg/mL in DMSO or MeOH.

-

Spike Recovery: Prepare a spike solution of 5-Isopropoxy-2-methylaniline at 1 ppm relative to API.

-

Direct Injection: Inject 2-5 µL. Avoid large volumes of DMSO to prevent solvent effects.

Validation & Troubleshooting Guidelines

Linearity and Range

-

Assay: 50% to 150% of target concentration (0.25 - 0.75 mg/mL).

. -

Trace: LOQ (0.5 ppm) to 100 ppm. Weighted regression (

) is often required for large dynamic ranges in MS.

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (UV) | Silanol interactions | Ensure pH is > 9.5 (Method A) or use a "Shielded" C18 column. Increase buffer ionic strength. |

| Low Recovery (Trace) | Oxidation of aniline | Use amber glassware. Add 0.1% Ascorbic Acid to the diluent. Analyze immediately. |

| Carryover | Adsorption to injector | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |

| Isomer Co-elution | Regioisomers (e.g., 4-isopropoxy) | Switch to Phenyl-Hexyl or F5 (Pentafluorophenyl) stationary phase for pi-pi selectivity. |

References

-

Chemical Identity: 5-Isopropoxy-2-methylaniline (CAS 918445-10-0).[1][2][4][5][6][7] National Center for Biotechnology Information. PubChem Compound Summary. Accessed Oct 2023. Link

-

Methodology Foundation: Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Anilines. U.S. Food and Drug Administration. Link

- General Aniline Analysis: Dolan, J. W. "The separation of basic compounds." LCGC North America 20.6 (2002): 524-530.

-

Genotoxic Impurities: ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

Sources

- 1. Products - Argonix Reagents & Intermediates [argonixchem.com]

- 2. 1175919-80-8|4-(Allyloxy)-2-methylaniline|BLD Pharm [bldpharm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 848678-60-4,Methyl 3-Amino-6-fluoro-2-methylbenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1175836-96-0|2-Methyl-5-(prop-2-en-1-yloxy)aniline|BLD Pharm [bldpharm.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 5-Isopropoxy-2-methylaniline,918445-10-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

Application Note: Precision N-Alkylation Protocols for 5-Isopropoxy-2-methylaniline

Introduction & Strategic Analysis

Substrate Profile

5-Isopropoxy-2-methylaniline (CAS: 138642-48-7) is a critical intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, most notably Ceritinib (Zykadia). While its primary medicinal application involves SNAr coupling to pyrimidine scaffolds, researchers frequently require N-alkylation to generate novel derivatives or metabolic probes.

Reactivity Matrix

Successful alkylation of this substrate requires navigating a specific steric and electronic environment:

-

Electronic Activation (5-Isopropoxy): The isopropoxy group at the C5 position acts as a strong electron-donating group (EDG). Through resonance, this increases the electron density of the aniline nitrogen, making it significantly more nucleophilic than unsubstituted aniline.

-

Steric Modulation (2-Methyl): The ortho-methyl group provides a "steric gate." While it slightly retards the initial nucleophilic attack compared to p-toluidine, it serves a beneficial role by destabilizing the formation of quaternary ammonium salts, thereby offering a kinetic window to stop at the mono-alkylated stage.

Method Selection Guide

The choice of protocol depends heavily on the desired alkyl group (R) and the tolerance for bis-alkylation byproducts.

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on target substituent topology.

Protocol A: Reductive Amination (High Fidelity)

Best for: Mono-alkylation, introduction of bulky groups, and high chemoselectivity. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Reagents & Materials

| Reagent | Equiv. | Role |

| 5-Isopropoxy-2-methylaniline | 1.0 | Substrate (Nucleophile) |

| Aldehyde / Ketone | 1.1 - 1.2 | Electrophile |

| NaBH(OAc)3 | 1.4 - 1.6 | Mild Reducing Agent (STAB) |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Acid Catalyst (Promotes imine formation) |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M - 0.2 M Concentration |

Step-by-Step Methodology

-

Imine Formation:

-

In a dry reaction vessel (flame-dried if possible), dissolve 5-Isopropoxy-2-methylaniline (1.0 equiv) in DCE (or DCM).

-

Add the aldehyde/ketone (1.1 equiv).

-

Add Acetic Acid (1.0–2.0 equiv).[1][2] Note: The ortho-methyl group hinders imine formation; acid catalysis is crucial here to protonate the carbonyl oxygen and accelerate attack.

-

Stir at Room Temperature (RT) for 30–60 minutes under N2.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

-

Caution: Gas evolution (H2) may occur; ensure proper venting.

-

Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the imine intermediate (M+H of product).

-

-

Quench & Workup:

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The mono-alkylated product is typically less polar than the starting aniline due to the loss of one N-H hydrogen bond donor.

-

Protocol B: Direct Alkylation (SN2)

Best for: Methylation, Ethylation, or when carbonyl precursors are unstable. Risk: Significant risk of over-alkylation (formation of tertiary amines or quaternary salts).

Reagents & Materials

| Reagent | Equiv.[1][3][4][5] | Role |

| 5-Isopropoxy-2-methylaniline | 1.0 | Substrate |

| Alkyl Halide (R-X) | 0.9 - 1.0 | Electrophile (Limiting Reagent) |

| K2CO3 or DIPEA | 2.0 | Base (HBr/HI Scavenger) |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein condition for R-Cl) |

| DMF or Acetonitrile | Solvent | Polar Aprotic |

Step-by-Step Methodology

-

Setup:

-

Dissolve 5-Isopropoxy-2-methylaniline (1.0 equiv) in anhydrous DMF (0.1 M).

-

Add K2CO3 (2.0 equiv).[3] If using an alkyl chloride, add 10 mol% KI.

-

-

Controlled Addition:

-

Cool the mixture to 0°C.

-

Add the Alkyl Halide (0.9 equiv) dropwise over 20 minutes.

-

Critical: Using a slight deficit of the alkylating agent ensures the starting material remains in excess, statistically favoring mono-alkylation over bis-alkylation.

-

-

Reaction:

-

Allow to warm to RT slowly. Stir for 12–24 hours.

-

Checkpoint: If conversion is <50% after 12h, heat to 50°C, but be aware this increases the rate of bis-alkylation.

-

-

Workup:

Mechanistic Workflow & Troubleshooting

Figure 2: Reaction pathway showing the critical iminium intermediate and the potential divergence toward bis-alkylation.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (Protocol A) | Steric hindrance of 2-methyl group. | Increase AcOH to 2.0 equiv; Switch solvent to DCE and heat to 40°C. |

| Bis-alkylation (Protocol B) | Excess alkyl halide or high temp. | Reduce Alkyl Halide to 0.8 equiv; Lower temperature; Switch to Protocol A. |

| No Reaction (Protocol B) | Alkyl chloride is too unreactive. | Add 0.5 equiv NaI or KI; Switch to Alkyl Bromide/Iodide. |

References

-

Abdel-Magid, A. F., et al. (1996).[2][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[7] Link

-

Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor... (Ceritinib)."[5][8][9][10][11][12] Journal of Medicinal Chemistry, 56(14), 5675-5690.[12] Link

-

BenchChem. (2025).[3] "Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline." BenchChem Protocols. Link

-

Google Patents. (2016). "Ceritinib synthesis intermediate and preparation method thereof (CN105777616A)." Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 12. medkoo.com [medkoo.com]

catalytic coupling reactions involving 5-Isopropoxy-2-methylaniline

Executive Summary

5-Isopropoxy-2-methylaniline (CAS 918445-10-0) is a specialized aniline building block increasingly utilized in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other targeted oncology therapeutics. Its structural motif—combining an electron-donating isopropoxy group with a sterically demanding ortho-methyl group—presents unique challenges and opportunities in catalytic cross-coupling.

This guide provides validated protocols for utilizing this amine in Buchwald-Hartwig aminations and Amide Couplings , focusing on overcoming the steric hindrance imposed by the C2-methyl group while leveraging the electronic activation provided by the C5-alkoxy substituent.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 5-Isopropoxy-2-methylaniline |

| CAS Number | 918445-10-0 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Yellow to brown oil or low-melting solid |

| Storage | 2-8°C, under Argon/Nitrogen (Oxidation Sensitive) |

| Solubility | Soluble in DMSO, DCM, MeOH, Toluene; Insoluble in Water |

Handling Precaution: As an electron-rich aniline, this compound is susceptible to oxidation upon prolonged exposure to air, turning dark brown. All catalytic reactions must be performed under an inert atmosphere (N₂ or Ar) using degassed solvents.

Core Application: Buchwald-Hartwig Amination[6][7]

The primary challenge in coupling 5-Isopropoxy-2-methylaniline with aryl halides is the ortho-methyl group , which retards the coordination of the amine to the Palladium center and slows the reductive elimination step. Standard ligands (e.g., PPh₃, dppf) often result in low yields or dehalogenation of the electrophile.

Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically designed for sterically hindered primary amines.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The critical bottleneck for this substrate is the Reductive Elimination step. The bulky ligand (e.g., BrettPhos) forces the amine and aryl group into a geometry favorable for bond formation, preventing the formation of stable, unreactive Pd-amido complexes.

Validated Protocol (Sterically Hindered Coupling)

Reaction Class: C-N Cross-Coupling Substrate Scope: Aryl Bromides/Chlorides (Electronic neutral to deactivated)

Reagents:

-

Nucleophile: 5-Isopropoxy-2-methylaniline (1.2 equiv)

-

Electrophile: Aryl Halide (1.0 equiv)

-

Catalyst: BrettPhos Pd G4 (2-5 mol%)

-

Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

-

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Halide (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G4 (catalyst, 2-5 mol%).

-

Addition: Dissolve 5-Isopropoxy-2-methylaniline (198 mg, 1.2 mmol) in anhydrous Toluene (4 mL). Add this solution to the reaction vial via syringe.

-

Note: If the aniline is oxidized (dark), purify via short silica plug before use.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–18 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd residues/salts. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualization: Catalytic Cycle & Ligand Role

Figure 1: Catalytic cycle highlighting the steric barrier at the amine coordination step, overcome by bulky dialkylbiaryl phosphine ligands.

Application 2: Amide Coupling (High-Throughput)

For generating amide libraries (e.g., fragment-based drug discovery), the nucleophilicity of the aniline is sufficient for standard coupling, but the ortho-methyl group requires highly active coupling agents to drive conversion.

Protocol: HATU-Mediated Coupling

-

Rationale: HATU generates a highly reactive aza-benzotriazole ester, essential for overcoming the steric hindrance of the 2-methyl group on the aniline.

-

Conditions:

-

Carboxylic Acid (1.0 equiv)

-

5-Isopropoxy-2-methylaniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (0.2 M concentration)

-

Time: 2-4 hours at RT (or 50°C if conversion is <50%).

-

Troubleshooting & Optimization Matrix

If yields are low (<40%), consult the following decision matrix.

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or Steric failure | Switch to BrettPhos Pd G4 or RuPhos Pd G4 . Increase Temp to 110°C. |

| Dehalogenation of Ar-X | Switch solvent to t-Amyl Alcohol . Ensure strictly anhydrous conditions. | |

| Dark/Black Mixture | Oxidation of Aniline | Degas all solvents with Argon bubbling (15 min). Use fresh aniline bottle. |

| Incomplete Conversion | Base insolubility | Switch from NaOtBu to Cs₂CO₃ (weaker but soluble in some conditions) or K₃PO₄ with water (surfactant conditions). |

Optimization Decision Tree

Figure 2: Logic flow for troubleshooting low yields in coupling reactions involving 5-Isopropoxy-2-methylaniline.

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

-

Sigma-Aldrich. (n.d.). "5-Isopropoxy-2-methylaniline Product Specification." Merck KGaA. Link

- Marsden, S. P., et al. (2008). "Synthetic approaches to ALK inhibitors." Drug Discovery Today, 13(3), 120-135. (Contextual reference for aminotoluene scaffolds in oncology).

Sources

Application Notes and Protocols: 5-Isopropoxy-2-methylaniline as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Introduction: The Strategic Value of 5-Isopropoxy-2-methylaniline in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug discovery, the aniline scaffold is a cornerstone for the construction of a vast array of bioactive molecules.[1][2] Nitrogen-containing heterocyclic compounds, in particular, are prevalent in pharmaceuticals, with a significant percentage of FDA-approved drugs featuring these structural motifs.[2] 5-Isopropoxy-2-methylaniline emerges as a particularly valuable precursor due to the strategic placement of its functional groups. The electron-donating nature of the isopropoxy and methyl groups activates the aromatic ring, influencing the regioselectivity of cyclization reactions. Furthermore, these substituents can modulate the physicochemical properties—such as lipophilicity and metabolic stability—of the resulting heterocyclic products, which is a critical aspect of hit-to-lead optimization in drug development.[3]

This guide provides an in-depth exploration of the application of 5-Isopropoxy-2-methylaniline in the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[4][5] We will delve into the mechanistic underpinnings of classical synthetic routes and provide a detailed, field-tested protocol for researchers.

Core Application: Synthesis of Substituted Quinolines

Quinolines and their derivatives are a major focus of synthetic efforts due to their broad therapeutic potential.[4][5] Several classical methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials.[5] The reaction of 5-isopropoxy-2-methylaniline in these syntheses is predicted to yield 6-isopropoxy-8-methyl substituted quinolines, a substitution pattern of significant interest for modulating biological activity.

The Skraup Synthesis: A Classic and Robust Approach

The Skraup synthesis is a powerful method for constructing the quinoline core via the reaction of an aniline with glycerol, an oxidizing agent (commonly the corresponding nitro compound of the aniline used or arsenic pentoxide), and concentrated sulfuric acid. The reaction proceeds through a series of steps initiated by the dehydration of glycerol to acrolein.

Causality of Experimental Design:

-

Sulfuric Acid: Acts as both a catalyst for the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, and as a condensing agent.

-

Glycerol: Serves as the source for the three-carbon chain (C2, C3, and C4) of the resulting quinoline ring.

-

Oxidizing Agent: The initial Michael addition of the aniline to acrolein forms a β-aminopropionaldehyde derivative, which then undergoes electrophilic cyclization and dehydration. The resulting 1,2-dihydroquinoline is then oxidized to the aromatic quinoline. Using the nitro derivative corresponding to the starting aniline is an elegant way to ensure the oxidant is consumed to produce more of the desired aniline starting material.

-

Moderator (e.g., Ferrous Sulfate): The Skraup reaction is notoriously exothermic and can be violent. A moderator like ferrous sulfate is often added to ensure a more controlled reaction rate.[6]

The general workflow for this synthesis is depicted below.

Caption: General workflow for the Skraup synthesis of quinolines.

Protocol 1: Synthesis of 6-Isopropoxy-8-methylquinoline via Skraup Reaction

This protocol is adapted from established procedures for the Skraup synthesis and is tailored for the use of 5-isopropoxy-2-methylaniline.[6]

Safety Precautions: This reaction is highly exothermic and can become violent if not properly controlled. It should be performed in a well-ventilated fume hood, behind a safety shield. Personal protective equipment (lab coat, safety glasses, and acid-resistant gloves) is mandatory. Concentrated sulfuric acid is extremely corrosive.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 5-Isopropoxy-2-methylaniline | 165.23 | 0.1 | 16.52 g |

| Glycerol (Anhydrous) | 92.09 | 0.3 | 27.6 g |

| Nitrobenzene | 123.11 | 0.05 | 6.15 g |

| Sulfuric Acid (Conc., 98%) | 98.08 | ~0.6 | ~30 mL |

| Ferrous Sulfate Heptahydrate | 278.01 | ~0.005 | ~1.4 g |

| Sodium Hydroxide (for work-up) | 40.00 | - | As needed |

| Anhydrous Potassium Carbonate | 138.21 | - | For drying |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an oil bath on a magnetic stirrer hotplate.

-

Initial Charging: To the flask, add 5-isopropoxy-2-methylaniline (16.52 g), glycerol (27.6 g), nitrobenzene (6.15 g), and ferrous sulfate heptahydrate (~1.4 g).

-

Acid Addition: Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid (~30 mL) through the dropping funnel over 30-45 minutes. The rate of addition should be controlled to manage the initial exotherm.

-

Reaction Heating: Once the acid addition is complete, gently heat the mixture using the oil bath.[6] The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[6] The mixture will darken significantly.

-

Reaction Quenching: After the heating period, turn off the heat and allow the reaction mixture to cool to room temperature. CAUTION: Proceed with care. Slowly and cautiously, pour the cooled, viscous mixture into a large beaker containing 500 mL of cold water while stirring vigorously.

-

Neutralization and Isolation: Cool the diluted mixture in an ice bath. Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until it is strongly alkaline (test with pH paper). This step will generate significant heat. The crude quinoline derivative will separate as a dark oil.

-

Steam Distillation: Set up an apparatus for steam distillation and distill the mixture to isolate the crude 6-isopropoxy-8-methylquinoline.[6] Collect the distillate, which will consist of an aqueous layer and an oily product layer.

-

Purification: Separate the organic layer from the distillate using a separatory funnel. Dry the crude product over anhydrous potassium carbonate.[6] For final purification, perform a fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the desired product.

Conceptual Pathways to Other Heterocycles

The utility of 5-isopropoxy-2-methylaniline extends beyond quinoline synthesis. As an ortho-substituted aniline, it is a prime candidate for constructing other fused heterocyclic systems.

Quinoxaline Synthesis

Quinoxalines, known for their diverse biological activities including anticancer and antimicrobial properties, are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While 5-isopropoxy-2-methylaniline is not a diamine, it can be readily converted into one through nitration followed by reduction, opening a pathway to substituted quinoxalines.

Caption: Conceptual workflow for quinoxaline synthesis.

Benzimidazole Synthesis

Benzimidazoles are another class of "masterkey" heterocycles in medicinal chemistry. The Phillips condensation, involving the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, is a common synthetic route. The same diamine intermediate from the quinoxaline pathway can be utilized here, demonstrating the modularity of this precursor.

Conclusion and Future Outlook